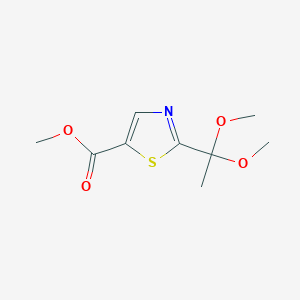

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyethyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with methyl 2-bromo-2-(dimethoxyethyl)acetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dimethoxyethyl group at position 2 of the thiazole ring can participate in nucleophilic substitutions under acidic or oxidative conditions. For example:

-

Acid-catalyzed hydrolysis : The 1,1-dimethoxyethyl moiety may undergo hydrolysis to form a ketone or aldehyde intermediate. Similar dimethoxyethyl groups in thiazole derivatives have been shown to hydrolyze in aqueous HCl or H₂SO₄ to yield carbonyl-containing products .

-

Oxidative cleavage : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or KMnO₄ could cleave the dimethoxyethyl group, forming carboxylic acid derivatives .

Ester Hydrolysis and Functionalization

The methyl carboxylate group at position 5 is susceptible to hydrolysis, enabling derivatization:

-

Saponification : Treatment with aqueous NaOH or LiOH yields the corresponding carboxylic acid, which can be further functionalized (e.g., amidation, coupling reactions) .

-

Transesterification : Reaction with alcohols (e.g., ethanol, benzyl alcohol) in the presence of acid catalysts converts the methyl ester to bulkier esters .

Cycloaddition and Heterocycle Formation

The thiazole core participates in cycloaddition reactions to form fused heterocyclic systems:

-

1,3-Dipolar cycloadditions : Reaction with nitrilimines or diazo compounds generates pyrazole- or triazole-fused thiazoles. For example, analogs have been shown to react with nitrilimines to form spiro-intermediates that rearrange into pyrazolyl derivatives .

-

Diels-Alder reactions : The electron-deficient thiazole ring can act as a dienophile in reactions with conjugated dienes, yielding bicyclic structures .

Electrophilic Aromatic Substitution

While the thiazole ring is generally less reactive toward electrophiles than benzene, substitution can occur at position 4 (para to the carboxylate grou

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including:

- Anticancer Activity : Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate may exhibit similar properties due to its structural characteristics.

- Antimicrobial Properties : Compounds with thiazole rings often demonstrate antimicrobial activities against various pathogens. This suggests potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : Certain thiazole derivatives have been shown to inhibit specific enzymes involved in disease processes, making them candidates for drug development targeting various conditions.

Case Studies and Research Findings

Several studies have explored the applications of thiazole-containing compounds in cancer therapy and other therapeutic areas:

- Anticancer Lead Compounds : In a study focusing on synthetic anti-cancer lead compounds, researchers developed novel spliceosome modulators that demonstrated significant antitumor efficacy in vivo. These compounds modulate mRNA splicing and show promise as therapeutic agents for aggressive cancers .

- Synthetic mRNA Splicing Modulators : Another study reported the development of biologically active ester and carbamate analogs that inhibit mRNA splicing in cell-free extracts and cell-based assays. The findings suggest that modifications to thiazole derivatives can enhance their therapeutic profiles against cancer .

- In Vivo Efficacy : Initial animal studies have demonstrated the antitumor efficacy of specific thiazole derivatives, indicating their potential as effective treatments for various cancers. These studies emphasize the importance of structural modifications in enhancing biological activity .

Wirkmechanismus

The mechanism of action of Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(1,1-dimethoxyethyl)-1,3-oxazole-5-carboxylate

- Methyl 2-(1,1-dimethoxyethyl)-1,3-imidazole-5-carboxylate

- Methyl 2-(1,1-dimethoxyethyl)-1,3-pyrazole-5-carboxylate

Uniqueness

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Biologische Aktivität

Methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables.

This compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The structure can be represented as follows:

Research indicates that compounds containing thiazole moieties often exhibit anticancer properties through various mechanisms, including modulation of cellular pathways and enzyme inhibition. The specific actions of this compound have not been extensively documented; however, related compounds have shown promising results in inhibiting xanthine oxidase and exhibiting cytotoxic effects against cancer cell lines.

Anticancer Activity

A study focusing on thiazole derivatives highlighted their anticancer potential against various tumor cell lines. For instance, one compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Such findings suggest that this compound may possess similar properties due to its structural analogies with other active thiazole compounds .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HCT-116 | 25 |

| This compound | TBD | TBD |

Enzyme Inhibition

Thiazole derivatives are also recognized for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. In vitro studies have shown that various thiazole derivatives achieve moderate to strong inhibition of this enzyme. For example, a related compound exhibited an IC50 value of 8.1 µM against xanthine oxidase .

Table 2: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound X | 3.6 | Strong |

| Compound Y | 8.1 | Moderate |

| This compound | TBD | TBD |

Study on Antitumor Efficacy

In a recent study evaluating a series of thiazole derivatives for their antitumor efficacy, researchers synthesized this compound alongside other analogs. The study utilized an MTT assay to assess cell viability in response to treatment. Preliminary results indicated that compounds with similar thiazole structures exhibited significant reductions in cell viability across multiple cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of thiazole derivatives to target proteins involved in cancer progression. These studies suggest that this compound could interact favorably with specific active sites on target enzymes or receptors .

Eigenschaften

IUPAC Name |

methyl 2-(1,1-dimethoxyethyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-9(13-3,14-4)8-10-5-6(15-8)7(11)12-2/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNXSOROAOJXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)OC)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.